2-N,5,6-trimethylpyridine-2,3-diamine
Description
2-N,5,6-Trimethylpyridine-2,3-diamine is a pyridine derivative with amino groups at positions 2 and 3 and methyl substituents at positions 5, 6, and the 2-amino nitrogen (N-methyl).
Properties
CAS No. |
161091-53-8 |
|---|---|
Molecular Formula |
C8H13N3 |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-N,5,6-trimethylpyridine-2,3-diamine |
InChI |
InChI=1S/C8H13N3/c1-5-4-7(9)8(10-3)11-6(5)2/h4H,9H2,1-3H3,(H,10,11) |
InChI Key |
DEFMFZACVLTYTJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N=C1C)NC)N |
Canonical SMILES |
CC1=CC(=C(N=C1C)NC)N |
Synonyms |
2,3-Pyridinediamine,N2,5,6-trimethyl- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-N,5,6-trimethylpyridine-2,3-diamine with its analogs, focusing on substituent effects, synthesis, spectroscopic properties, and biological activity.
Substituent Effects on Physicochemical Properties
Key Observations :
- Electron-Donating vs. In contrast, trifluoromethyl (CF₃) groups are electron-withdrawing, which may reduce basicity but improve metabolic stability .
- Solubility : Hydrochloride salts (e.g., 6-methylpyridine-2,3-diamine dihydrochloride) are commonly used to improve aqueous solubility for biological testing .
- Steric Effects : Multiple methyl groups (as in the target compound) could hinder intermolecular interactions or coordination with metal ions, impacting catalytic or pharmaceutical applications .
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